3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine
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Overview
Description
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of both methylsulfonyl and phenethylsulfonyl groups attached to a pyrrolidine ring
Scientific Research Applications
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with methylsulfonyl chloride and phenethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)pyrrolidine
- 1-(Phenethylsulfonyl)pyrrolidine
- 3-(Phenylsulfonyl)pyrrolidine
Uniqueness
3-(Methylsulfonyl)-1-(phenethyl
Properties
IUPAC Name |
3-methylsulfonyl-1-(2-phenylethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-19(15,16)13-7-9-14(11-13)20(17,18)10-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQXMTVSMRADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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